6-Fluoro-DL-tryptophan
Overview
Description
6-Fluoro-DL-tryptophan (6-F-TRP) is a serotonin (5-HT) synthesis inhibitor . It is metabolized in the brain and may be useful for tracing neuronal serotoninergic pools . 6-F-TRP is used as a competitive inhibitor of tryptophan binding to albumin and passage through the blood-brain barrier (BBB) .
Molecular Structure Analysis
The molecular formula of 6-Fluoro-DL-tryptophan is C11H11FN2O2 . The molecular weight is 222.2156 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
6-Fluoro-DL-tryptophan is a crystalline compound . Its melting point is between 280-285°C (dec.) (lit.) . It should be stored at a temperature of -20°C .Scientific Research Applications
Probing Chemical Exchange and Protein Hydration
- Chemical Exchange Analysis: 6-Fluoro-DL-tryptophan is used to analyze tryptophan metabolism in ex vivo tissue samples via 19F nuclear magnetic resonance. It enables the measurement of metabolic flux through tryptophan degradation pathways, particularly in understanding factors that perturb tryptophan metabolism and potentially as a biomarker for disease diagnosis (Tombari et al., 2019).
- Protein Hydration Sensing: The fluorescence properties of 6-fluoro-DL-tryptophan can be used to probe protein hydration. It offers enhanced sensitivity to hydration changes compared to traditional tryptophan, making it a valuable tool in protein research (Markiewicz et al., 2016).
Enhancing Therapeutic Peptides and Studying Membrane Interactions
- Improving Peptide Efficacy: Incorporation of 6-fluoro-tryptophan into therapeutic peptides, such as compstatin, can increase their activity. This strategy is employed to develop more potent and economically viable peptide-based therapeutics (Katragadda & Lambris, 2006).
- Membrane Interaction Studies: 6-Fluoro-DL-tryptophan is utilized in studying the interactions of proteins and peptides with membrane models. It helps in understanding the structural and functional aspects of membrane-active proteins (Ladokhin et al., 2000).
Fluorescence-Based Techniques in Protein Analysis
- Fluorescence Resonance Energy Transfer (FRET): The use of 6-fluoro-DL-tryptophan in FRET experiments allows for more accurate intramolecular distance measurements in protein folding studies due to its reduced fluorescence lifetime heterogeneity compared to traditional tryptophan (Sarkar et al., 2011).
- Protein Structural and Functional Studies: 6-Fluoro-DL-tryptophan is used as a fluorescent probe in proteins, aiding in the study of their structure and function, especially in the context of intrinsic protein fluorescence (Ghisaidoobe & Chung, 2014).
Novel Applications in Spectral Protein Design
- Tailoring Spectral Properties of Proteins: 6-Fluoro-DL-tryptophan is used in genetic engineering to introduce non-canonical amino acids into proteins, thereby creating proteins with tailored spectral properties. This approach offers novel strategies in protein engineering (Budisa & Pal, 2004).
Mechanism of Action
6-Fluoro-DL-Tryptophan is a serotonin synthesis inhibitor . It is metabolized in the brain and may be useful for tracing pools of neuronal serotonin . It is used as a competitive inhibitor of tryptophan binding to albumin and can behave as a substrate for the serotonin neural transporter for passage through the blood-brain barrier .
Safety and Hazards
6-Fluoro-DL-tryptophan may cause skin and eye irritation . It may also cause respiratory and digestive tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It should be used only in a well-ventilated area .
properties
IUPAC Name |
2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXGEAJNZRQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874167 | |
Record name | 6-Fluorotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-DL-tryptophan | |
CAS RN |
7730-20-3, 343-92-0 | |
Record name | 6-Fluorotryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7730-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluorotryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluorotryptophan, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7730-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-fluoro-DL-tryptophan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-FLUOROTRYPTOPHAN, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I7LZ8M32B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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